molecular formula C₁₀H₁₆O₆S B043499 Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- CAS No. 73413-79-3

Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-

Cat. No. B043499
CAS RN: 73413-79-3
M. Wt: 246.28 g/mol
InChI Key: VQHWAOZYKVGMQX-LHLIQPBNSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Bicyclo[2.2.1]heptane derivatives involves various chemical strategies, including reactions with methane- and halomethanesulfonyl thiocyanates, leading to adducts that exhibit high anti-selectivity and subsequent transformation in the presence of bases (Vasin, Petrov, Kostryukov, & Razin, 2012). Another route involves the elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane to generate Bicyclo[4.1.0]hept-1,6-ene, showcasing the compound's ability to undergo dimerization and further chemical transformations (Billups et al., 1996).

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptane derivatives has been elucidated through various analytical techniques, including IR, NMR spectroscopy, and mass spectrometry, revealing the regioselectivity of transformations and the geometric parameters of radical intermediates in sulfonylation reactions (Palchikov, Prid’ma, & Kas’yan, 2014).

Chemical Reactions and Properties

The chemical reactivity of Bicyclo[2.2.1]heptane derivatives includes their interaction with 2-bromoethanesulfonyl bromide, demonstrating both anti and syn addition across the central bicyclobutane bond (Kostryukov & Masterova, 2020). This reactivity paves the way for further functionalization through 1,2-dehydrobromination and nucleophilic addition.

Physical Properties Analysis

The synthesis and characterization of Bicyclo[2.2.1]heptane derivatives also involve understanding their physical properties. For instance, the preparation of bicyclo[3.2.0]heptane-2-endo,7-endo-diols showcases the potential of these compounds as nonracemic precursors for bidentate ligands in asymmetric synthesis (Peri et al., 2004), highlighting their utility in creating chiral rigid backbones.

Chemical Properties Analysis

The chemical properties of Bicyclo[2.2.1]heptane derivatives have been extensively studied, including their electrochemical oxidation leading to novel synthons with significant regio- and stereoselectivity (Uchida et al., 1990). These studies elucidate the pathways for creating valuable intermediates for further chemical synthesis.

Scientific Research Applications

Rigid Nature and Isomeric Variations

  • The bicyclo[2.2.1]heptane unit, due to its rigid nature, is invariant across different isomeric structures. This rigid structure is evident in various isomers like (1S,2S,4R,4'S)-, (1S,2S,4R,4'R)-, (1S,2R,4R,4'R)- and (1S,2R,4R,4'R)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one-2-spiro-2'-(4'-chloromethyl-1',3'-dioxolane) (Clegg, Golding, King, & Maude, 1995).

Reactivity and Transformation

  • 1-R-Tricyclo[4.1.0.02,7]heptanes exhibit high anti-selectivity in their reaction with methane- and halomethanesulfonyl thiocyanates, leading to bicyclo[3.1.1]heptane derivatives. This reaction is characterized by the formation of 1-(X-methylsulfonyl)tricyclo[4.1.0.02,7]heptanes through loss of HSCN molecule (Vasin, Petrov, Kostryukov, & Razin, 2012).

Chemical Significance in Polycyclic Compounds

  • In polycyclic compounds, the bicyclo[2.2.1]heptane group plays a crucial role, especially in reactions like photochemically induced chlorination, which proceeds with substitution at the bridgehead carbon (Cox, 1975).

Synthesis and Molecular Behavior

Role in Chemical Communication

  • Bicyclic acetals, related to the bicyclo[2.2.1]heptane structure, are essential in chemical communication among insect species, indicating the biological significance of these compounds (Francke & Schrõder, 1997).

Structural Insights and Synthesis

  • Studies on bicyclic alkanes like bicyclo[2.2.1]hept-2-ene provide insights into molecular structure, including bond pyramidalization and geometry, which are crucial for understanding the chemical properties of these compounds (Carrupt & Vogel, 1985).

Application in Fuel Components

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results. However, a Material Safety Data Sheet (MSDS) is available for reference1.


Future Directions

The future directions for the research and application of this compound are not specified in the search results.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific scientific or medical advice.


properties

IUPAC Name

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11/h6H,3-5H2,1-2H3,(H,13,14,15)/t6-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHWAOZYKVGMQX-LHLIQPBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994133
Record name (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1S,4S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

CAS RN

73413-79-3
Record name Camphorquinone-10-sulfonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Camphorquinone-10-sulfonic acid
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